Varv peptide F
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TCTLGTCYTAGCSCSWPVCTRNGVPICGE |
Origin of Product |
United States |
Taxonomic Origin and Distribution of Varv Peptide F
Isolation from Viola arvensis (Field Pansy)
Varv peptide F was first isolated from the aerial parts of Viola arvensis, commonly known as the field pansy nih.govacs.org. This herbaceous annual plant is native to Europe, Western Asia, and North Africa and has been introduced to other continents wikipedia.org. The isolation of this compound, along with several other related peptides, was achieved through a multi-step process involving extraction and chromatographic techniques.
The initial extraction of plant material is followed by a liquid-liquid phase extraction to separate peptides from more lipophilic compounds. Further purification is then carried out using column chromatography, which separates the peptides based on their physicochemical properties. The final isolation of the individual Varv peptides, including this compound, is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) acs.org. The structure of this compound was elucidated using automated Edman degradation and mass spectrometry nih.gov.
Diversity within the Viola Genus
The Viola genus is a rich source of cyclotides, with different species exhibiting unique and complex profiles of these peptides. This diversity is thought to be a result of evolutionary pressures, leading to a wide array of peptides with potentially different biological activities.
Identification of Varv Peptides A-H
Research on Viola arvensis has led to the identification of a series of related cyclotides designated as Varv peptides A through H nih.govacs.org. These peptides share a high degree of sequence homology, indicating a common evolutionary origin. The primary structures of Varv peptides B through H have been determined, revealing that they consist of 29 or 30 amino acid residues. Their structures are characterized by a head-to-tail cyclized peptide backbone and three internal disulfide bridges, which confer significant stability to the molecules nih.gov.
Below is a table detailing the amino acid sequences of the identified Varv peptides.
| Peptide Name | Amino Acid Sequence |
| Varv peptide A | Sequence not provided in the search results |
| Varv peptide B | cyclo-(TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE) nih.gov |
| Varv peptide C | cyclo-(TCVGGTCNTPGCSCSWPVCTRNGVPICGE) nih.gov |
| Varv peptide D | cyclo-(TCVGGSCNTPGCSCSWPVCTRNGLPICGE) nih.gov |
| Varv peptide E | cyclo-(TCVGGTCNTPGCSCSWPVCTRNGLPICGE) nih.gov |
| This compound | cyclo-(TCTLGTCYTAGCSCSWPVCTRNGVPICGE) nih.gov |
| Varv peptide G | cyclo-(TCFGGTCNTPGCSCDPWPVCSRNGVPVCGE) nih.gov |
| Varv peptide H | cyclo-(TCFGGTCNTPGCSCETWPVCSRNGLPVCGE) nih.gov |
Comparative Analysis of Varv Peptide Profiles in Violaceae
The distribution of Varv peptides is not limited to Viola arvensis. Studies have shown that the cyclotide profiles of different species within the Viola genus, and the broader Violaceae family, are highly variable nih.govfrontiersin.org. This variation can be influenced by both genetic and environmental factors nih.gov.
While the entire suite of Varv peptides A-H was first identified in Viola arvensis, some of these peptides have been detected in other Viola species. For instance, Varv peptide A has also been identified in Viola biflora and Viola odorata sci-hub.se. Furthermore, a study on Viola yedoensis reported the isolation of Varv peptide A and Varv peptide E oup.com.
The presence of the same or similar cyclotides across different species suggests a shared evolutionary history. However, each species tends to have a unique "fingerprint" or profile of cyclotides, with variations in the types and relative abundance of different peptides researchgate.net. For example, a comparative study of four Viola species from the Canary Islands revealed that while some cyclotides were common among them, a significant portion was unique to a single species researchgate.net.
This diversity in cyclotide profiles, including the distribution of Varv peptides, is thought to provide plants with a combinatorial library of defense molecules, enabling them to adapt to a wide range of pathogens and herbivores . The specific composition of the cyclotide profile in a given plant is likely tailored to its particular ecological niche and the biotic stresses it encounters nih.gov.
Molecular Architecture of Varv Peptide F
Primary Structure Elucidation
The primary structure of Varv peptide F, which dictates its fundamental chemical identity, has been determined through a combination of automated Edman degradation and mass spectrometry. nih.govacs.orgcapes.gov.br
Amino Acid Sequence Determination
The specific sequence of amino acids in this compound has been identified as cyclo-(TCTLGTCYTAGCSCSWPVCTRNGVPICGE). nih.govacs.org This sequence reveals the arrangement of 29 amino acid residues that are linked together in a circular fashion. nih.govuniprot.org The peptide is notable for its six conserved cysteine residues, which are crucial for its three-dimensional structure. nih.gov
Peptide Length and Composition
This compound is composed of 29 amino acid residues. nih.govuniprot.orgrcsb.org The peptide backbone is cyclized, meaning the N-terminus and C-terminus are joined by a peptide bond. nih.govacs.org This circular structure, along with three internal disulfide bridges, contributes to its remarkable resistance to chemical, thermal, and enzymatic degradation. nih.govnih.gov
Table 1: Amino Acid Composition of this compound
| Amino Acid | Code | Count |
|---|---|---|
| Alanine (B10760859) | A | 1 |
| Cysteine | C | 6 |
| Glutamic Acid | E | 1 |
| Glycine (B1666218) | G | 3 |
| Isoleucine | I | 1 |
| Leucine | L | 1 |
| Asparagine | N | 1 |
| Proline | P | 2 |
| Arginine | R | 1 |
| Serine | S | 3 |
| Threonine | T | 4 |
| Valine | V | 2 |
| Tryptophan | W | 1 |
| Tyrosine | Y | 1 |
| Total | | 29 |
Secondary and Tertiary Structure Characterization
The three-dimensional conformation of this compound is a key determinant of its biological function and stability. The elucidation of its secondary and tertiary structure has been primarily achieved through X-ray crystallography and NMR spectroscopy. nih.govnih.gov
Crystal Structure Determination of this compound
The first crystal structure of a cyclotide was that of this compound, providing unprecedented detail about this class of molecules. nih.govnih.gov
The crystal structure of this compound was determined using X-ray diffraction analysis. rcsb.orgnih.gov Crystals of the peptide were grown and subjected to a beam of X-rays. The resulting diffraction pattern was used to calculate the electron density map of the molecule, which in turn allowed for the determination of the atomic coordinates. nih.gov
The crystal structure of this compound was solved at a resolution of 1.8 Å. rcsb.orgnih.govnih.gov This high resolution provided a detailed view of the peptide's architecture. The X-ray data confirmed the cyclic nature of the peptide backbone and the presence of the cystine knot topology. nih.govnih.gov This knot is formed by three disulfide bonds with a connectivity of CysI-CysIV, CysII-CysV, and CysIII-CysVI. researchgate.net The structure also revealed a conserved network of hydrogen bonds that further contribute to the stability of the cyclotide fold. nih.govnih.govresearchgate.net The rigidity of the structure is a key feature, as demonstrated by its unchanged conformation upon binding to dodecylphosphocholine (B1670865) micelles. nih.govnih.gov
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| PDB Code | 3E4H researchgate.net |
| Resolution (Å) | 1.80 rcsb.org |
| Space Group | I4(1)32 nih.gov |
| Unit Cell Dimensions (Å) | a = b = c = 84.08 nih.gov |
| R-Value Work | 0.224 rcsb.org |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Varv peptide A |
| Varv peptide B |
| Varv peptide C |
| Varv peptide D |
| Varv peptide E |
| Varv peptide G |
| Varv peptide H |
| Kalata B1 |
| Violapeptide I |
| Circulin A |
| Circulin B |
| Cyclopsychotride A |
| Cycloviolacin O2 |
Solution Nuclear Magnetic Resonance (NMR) Spectroscopy
The three-dimensional structure of this compound in solution was determined using homonuclear two-dimensional NMR spectroscopy. nih.gov This powerful technique allows for the characterization of protein structures under conditions that closely mimic their natural environment. uzh.ch
The process of determining the solution structure of this compound began with the assignment of signals in the NMR spectra to specific protons within the peptide's amino acid sequence. researchgate.net This was achieved using a combination of through-bond (TOCSY) and through-space (NOESY) correlation experiments. nih.govresearchgate.net TOCSY spectra, with a mixing time of 80 ms (B15284909), were used to identify protons that are coupled through chemical bonds within the same amino acid residue. nih.gov NOESY spectra, with a mixing time of 200 ms, provided information about protons that are close to each other in three-dimensional space, revealing distance restraints that are crucial for calculating the folded structure. nih.govresearchgate.net
Additional experiments such as DQF-COSY and E-COSY were also performed to provide further structural constraints. nih.gov The collected distance and angle restraints were then used in structure calculation algorithms to generate a family of structures consistent with the experimental data. researchgate.net The final solution structure of this compound was deposited in the Protein Data Bank (PDB) with the accession code 2K7G. nih.gov
Table 1: NMR Experiments Used for this compound Structure Determination
| NMR Experiment | Purpose | Parameters |
| TOCSY | Through-bond correlation for residue assignment | 80 ms mixing time |
| NOESY | Through-space correlation for distance restraints | 200 ms mixing time |
| DQF-COSY | Scalar coupling for dihedral angle restraints | - |
| E-COSY | Scalar coupling for dihedral angle restraints | Recorded in 100% D₂O |
Notably, the solution structure of this compound determined by NMR is in excellent agreement with its crystal structure, which was determined at a resolution of 1.8 Å (PDB code 3E4H). rcsb.orgnih.gov This high degree of similarity indicates that the conformation of this compound is not significantly influenced by the differences in its environment, whether in solution or in a crystalline state. nih.gov The consistency between the two structures further validates the determined fold and highlights the inherent rigidity of the cyclotide framework. rcsb.orgnih.gov
Disulfide Bond Connectivity and Topology
A defining feature of this compound, and cyclotides in general, is its unique disulfide bond connectivity, which forms a cystine knot. researchgate.net This intricate arrangement of covalent cross-links is fundamental to the peptide's structural integrity.
This compound contains six conserved cysteine residues that form three disulfide bonds in a specific pattern: CysI-CysIV, CysII-CysV, and CysIII-CysVI. researchgate.net This arrangement creates a knotted topology where one disulfide bond (CysIII-CysVI) passes through a macrocycle formed by the other two disulfide bonds and the intervening backbone segments. researchgate.net This "disulfide through disulfide knot" structurally defines this compound as a knottin. uniprot.org
The cystine knot motif is the primary contributor to the exceptional rigidity and stability of this compound. rcsb.orgnih.gov This interlocking network of disulfide bonds, combined with the circular backbone, severely restricts the conformational freedom of the peptide, making it highly resistant to thermal and chemical denaturation, as well as enzymatic degradation. nih.govnih.gov The structural rigidity conferred by the cystine knot is considered a key factor in the biological activity of cyclotides, allowing them to maintain their native conformation in harsh environments, such as the gut of predator insects. rcsb.orgnih.gov
Backbone Conformation and Isomerism
The backbone of this compound adopts a well-defined conformation characterized by a β-sheet motif. nih.govresearchgate.net As a member of the Möbius subfamily of cyclotides, a key structural feature is the presence of a cis-proline peptide bond in loop 5. nih.gov This cis bond induces a twist in the peptide backbone, a characteristic that distinguishes Möbius cyclotides from the bracelet subfamily, which possesses an all-trans peptide bond backbone. nih.gov The conformation of the backbone is further stabilized by a conserved network of hydrogen bonds, which has been confirmed by both X-ray crystallography and NMR studies. nih.govresearchgate.net
Presence of cis-Proline in Loop 5
A defining characteristic of this compound's architecture is the presence of a cis-peptide bond preceding a Proline residue in loop 5. nih.govnih.gov This specific conformation, involving the Trp-23 and Pro-24 peptide bond, is a key structural feature that distinguishes different subfamilies of cyclotides. nih.gov The determination of the crystal structure of this compound confirmed the existence of this cis-Proline linkage, which had been previously suggested by NMR studies as a hallmark of its specific cyclotide class. nih.gov This feature introduces a significant twist in the peptide's backbone. nih.gov
Classification as a Möbius Cyclotide
The presence of the cis-Proline in loop 5 is the primary reason for classifying this compound as a member of the Möbius subfamily of cyclotides. nih.govaacrjournals.orgrsc.org This classification is based on the conceptual twist, or writhe, that the cis-prolyl bond introduces into the circular backbone, creating a topology analogous to a mathematical Möbius strip. rsc.orgfrontiersin.org This is in contrast to the "bracelet" subfamily of cyclotides, which lack this feature and have an all-trans peptide bond backbone. nih.govnih.gov The Möbius classification is therefore a direct consequence of this specific conformational feature in its molecular architecture. nih.gov
Conserved Structural Features and Hydrogen Bonding Networks
Role of Conserved Glutamate (B1630785) Residues
Within the Möbius subfamily, a highly conserved Glutamate (Glu) residue in loop 1 plays a critical structural role. ucb.brresearchgate.net In this compound, this corresponds to Glu-4. Structural studies have verified that this conserved Glu residue is integral to a stabilizing hydrogen bond network. pdbj.orgresearchgate.net The side chain of this glutamate residue typically forms hydrogen bonds with the backbone amide protons of residues in an adjacent loop (loop 3 or 5), effectively tethering these loops together and further rigidifying the molecular structure. researchgate.netcabidigitallibrary.org The presence and proper orientation of this single amino acid are essential, as its modification has been shown to impact the stability and biological activity of cyclotides. researchgate.net
Biosynthesis and Precursor Processing of Varv Peptide F
Ribosomal Synthesis of Varv Peptide F Precursors
The journey to the mature this compound begins at the ribosome, where a larger precursor protein is synthesized. This precursor is the blueprint that contains the nascent peptide sequence destined for cyclization, flanked by specific signal and pro-regions that guide its processing.
Gene Encoding and Precursor Architecture
This compound is ribosomally synthesized as part of a larger precursor protein encoded by a specific gene within Viola arvensis. While the exact gene sequence for the this compound precursor has not been definitively isolated, extensive transcriptome analyses of various Viola species have revealed a highly conserved architecture for cyclotide precursors. diva-portal.orgfrontiersin.orgnih.govfrontiersin.org These precursors typically contain one or more cyclotide domains. For instance, a transcript for the highly related varv A/kalata S has been identified in Viola betonicifolia, which, like other cyclotide precursors, can contain multiple mature cyclotide domains within a single precursor protein. diva-portal.orgresearchgate.net
The general architecture of a cyclotide precursor protein, which can be inferred for this compound, is modular. diva-portal.orgnih.govoup.comuq.edu.au It consists of:
An N-terminal endoplasmic reticulum (ER) signal peptide.
An N-terminal pro-peptide (NTPP).
One or more N-terminal repeat (NTR) regions.
The mature cyclotide domain(s) (in this case, the this compound sequence).
A C-terminal pro-peptide (CTPP) or tail region following the final cyclotide domain.
This multi-domain structure is a hallmark of cyclotide biosynthesis, ensuring the correct trafficking and processing of the embedded bioactive peptide. diva-portal.org The presence of multiple cyclotide domains within a single precursor allows for the efficient production of a diverse peptide arsenal (B13267) from a single gene. nih.govnih.gov
| Domain | Function | Typical Location |
|---|---|---|
| ER Signal Peptide | Targets the precursor protein to the secretory pathway. | N-terminus |
| N-Terminal Pro-Peptide (NTPP) | Assists in proper folding and trafficking; may prevent premature activity. | Following the ER signal peptide. |
| N-Terminal Repeat (NTR) | Region preceding the cyclotide domain, involved in processing. | Precedes each cyclotide domain. |
| Cyclotide Domain | The sequence of the mature, bioactive peptide (e.g., this compound). | Embedded between pro-peptide regions. |
| C-Terminal Pro-Peptide (CTPP) | Short sequence following the cyclotide domain, crucial for cyclization. | C-terminus |
Signal Peptides and Pro-Regions
The N-terminal ER signal peptide is the first critical component of the precursor, directing the entire polypeptide into the plant's secretory pathway for subsequent folding and modification. diva-portal.orgoup.com Once inside the ER, this signal peptide is cleaved off.
The remaining pro-regions, the NTPP and CTPP, play crucial roles in the maturation process. The N-terminal pro-domain, which encompasses the NTPP and NTR, is thought to ensure the precursor remains in a state amenable to processing by downstream enzymes. diva-portal.orguq.edu.au The C-terminal region is particularly vital, as it contains recognition sites for the enzymes that catalyze the final and most remarkable step: head-to-tail cyclization. nih.govportlandpress.com
Post-Translational Modifications
Following ribosomal synthesis, the this compound precursor undergoes a series of essential post-translational modifications. These modifications are enzymatic processes that precisely excise the mature peptide, form its stabilizing disulfide bonds, and finally, ligate its ends to form a continuous circle.
Enzymatic Cleavage Mechanisms
The liberation of the linear this compound domain from its precursor is a multi-step process involving specific proteases. The key enzymes implicated in cyclotide biosynthesis are asparaginyl endopeptidases (AEPs), also known as legumains. oup.comnih.govnih.gov
The C-terminal cleavage is the most understood and critical step for cyclization. AEPs recognize and cleave the peptide bond immediately following a highly conserved asparagine (Asn) or, occasionally, an aspartic acid (Asp) residue located at the very end of the cyclotide domain. uq.edu.aunih.govnih.gov This cleavage event is not a simple hydrolysis but is directly coupled to the cyclization reaction. For this compound, this terminal residue is an Asn. uniprot.org
The N-terminal processing site in Violaceae precursors is less conserved but is also critical. portlandpress.com Cleavage at the N-terminus of the cyclotide domain releases the N-terminal glycine (B1666218) (Gly) residue, which will become the new N-terminus of the linear intermediate, ready for ligation. diva-portal.orgoup.com This N-terminal processing is believed to be a prerequisite for the subsequent AEP-mediated cyclization. nih.gov
Oxidative Folding and Disulfide Bond Formation
As the precursor protein is processed, it must fold correctly to bring the six conserved cysteine residues of the this compound domain into the correct proximity for disulfide bond formation. This oxidative folding process is catalyzed by enzymes such as protein disulfide isomerases (PDIs), which have been identified in the transcriptomes of cyclotide-producing Viola species. diva-portal.orgnih.govmdpi.com
PDIs facilitate the formation of the three specific disulfide bonds that define the cyclotide's structure. For this compound, the disulfide connectivity is CysI-CysIV, CysII-CysV, and CysIII-CysVI, corresponding to the residues Cys5-Cys19, Cys9-Cys21, and Cys14-Cys26. uniprot.org This arrangement creates the iconic cyclic cystine knot (CCK) motif. In this motif, a ring formed by two of the disulfide bonds and the intervening backbone segments is threaded by the third disulfide bond, conferring exceptional stability to the peptide. diva-portal.org
Head-to-Tail Cyclization Pathways
The final and defining step in the biosynthesis of this compound is the head-to-tail cyclization of its peptide backbone. This reaction is catalyzed by the same AEP that performs the C-terminal cleavage. nih.govnih.gov In a remarkable transpeptidation reaction, the AEP cleaves the bond after the C-terminal Asn residue and, instead of adding a water molecule (hydrolysis), it catalyzes a nucleophilic attack from the free N-terminal amine of the same peptide's N-terminal Gly residue. oup.commdpi.com
This forms a new peptide bond between the C-terminal Asn and the N-terminal Gly, effectively circularizing the peptide and releasing the C-terminal pro-peptide. diva-portal.orguniprot.org This AEP-mediated ligation is a highly efficient process that transforms the linear, folded precursor into the mature, hyper-stable, and cyclic this compound. nih.govigem.org
| Process | Enzyme Family | Substrate | Outcome |
|---|---|---|---|
| Proteolytic Cleavage (N-terminus) | Proteases | N-terminal pro-peptide junction | Exposure of the N-terminal Glycine of the cyclotide domain. |
| Oxidative Folding | Protein Disulfide Isomerases (PDIs) | Reduced Cysteine residues in the cyclotide domain. | Formation of three specific disulfide bonds (Cys5-Cys19, Cys9-Cys21, Cys14-Cys26), creating the cystine knot. |
| Cleavage and Cyclization (C-terminus) | Asparaginyl Endopeptidases (AEPs) | C-terminal Asn of the cyclotide domain and the exposed N-terminal Glycine. | Cleavage of the C-terminal pro-peptide and formation of a new peptide bond, resulting in a cyclic backbone. |
Transcriptome and Proteome Mining Approaches
Modern high-throughput "omics" technologies, particularly transcriptome and proteome mining, have revolutionized the discovery and characterization of cyclotides, including this compound and its analogs. These approaches allow for the large-scale identification of cyclotide sequences from plant tissues and provide insights into their diversity and expression patterns.
Identification of this compound and Analogues from Biological Samples
Transcriptome mining involves the sequencing of all RNA transcripts in a given tissue, providing a snapshot of the genes being expressed. By searching these transcriptomes for sequences homologous to known cyclotide precursors, researchers can identify novel cyclotide genes. nih.govfrontiersin.orgnih.gov This approach has been successfully applied to various Viola species, leading to the discovery of a vast number of new cyclotide sequences. frontiersin.orgresearchgate.netxiahepublishing.com For instance, a study on Viola tricolor utilized transcriptome mining to characterize the architecture of cyclotide precursors and identify important processing sites. nih.govualberta.ca
Proteome mining, on the other hand, focuses on the direct analysis of the peptides and proteins present in a biological sample. Mass spectrometry-based techniques, such as MALDI-TOF MS (B15284909) and LC-MS/MS, are central to peptidomics. nih.govacs.org These methods allow for the high-resolution separation and identification of cyclotides from complex plant extracts. nih.gov The combination of transcriptome and proteome data is particularly powerful; the predicted peptide sequences from the transcriptome can be used to create databases for searching the experimental mass spectrometry data, facilitating the confident identification of known and novel cyclotides. nih.govnih.gov
Through such combined approaches, this compound has been identified in plant extracts of Viola arvensis and Viola tricolor. nih.govacs.orgaacrjournals.org In a comprehensive study of Viola tricolor, a proteomics workflow confirmed the expression of this compound among a multitude of other cyclotides. nih.govacs.org The analysis of both the cyclic and acyclic (linear) forms of this compound provides further evidence of its biosynthesis and processing within the plant. nih.govacs.org
The following table summarizes the identification of this compound in a proteomics study of Viola tricolor:
| Peptide | Sequence | Mass (Da) | Identification Method | Sequence Coverage |
| Varv F | GVPICGETCTLGTCYTAGCSCSWPVCTRN | 2957.17 | MS/MS | Full |
| Varv F (linear) | acyclo-GVPICGETCTLGTCYTAGCSCSWPVCTRN | 2975.37 | MS/MS | Partial |
Table 1: Identification of this compound from Viola tricolor extract. Data sourced from Hellinger et al., 2015. nih.gov
Analysis of Cyclotide Expression Profiles in Viola species
The expression of cyclotides can vary significantly between different plant species, and even within different tissues and developmental stages of the same plant. xiahepublishing.comacs.orgmdpi.com Furthermore, environmental factors and geographical location can influence cyclotide expression levels. acs.orgresearchgate.netcapes.gov.br
Studies on various Viola species have revealed complex cyclotide profiles, with a single plant capable of producing a large number of distinct cyclotides. nih.govnih.gov For example, an investigation into Viola pubescens identified 81 novel cyclotide precursor sequences with diverse expression patterns across different tissues. frontiersin.orgnih.gov This suggests that some cyclotides may have tissue-specific functions. mdpi.com
Research on Viola hederacea and Viola odorata has shown that while some cyclotides are expressed consistently throughout the year, forming a "basic armory" of defense compounds, the levels of other cyclotides fluctuate seasonally. acs.orgnih.gov In Viola odorata, cyclotide levels were observed to increase significantly during the warmest months, suggesting an induced response to environmental cues. acs.org Similarly, studies on heavy metal tolerance in Viola species have indicated that cyclotide biosynthesis can be modulated by abiotic stress, with increased production observed in some metallophyte species when exposed to zinc. researchgate.netdiva-portal.org
The widespread distribution of certain cyclotides, such as varv A, across numerous Viola species suggests a conserved and fundamental role. frontiersin.org In contrast, the presence of many species-specific cyclotides points towards an ongoing evolutionary diversification of these peptides, likely driven by adaptation to specific biotic and abiotic pressures. frontiersin.org The vast number of cyclotides discovered through these analytical approaches, estimated to be potentially as high as 150,000 in the Violaceae family, highlights the immense chemical diversity generated by this peptide family. nih.govfrontiersin.orgxiahepublishing.com
The table below lists some of the Viola species in which cyclotide expression has been studied, highlighting the complexity of their cyclotide profiles.
| Viola Species | Key Findings on Cyclotide Expression |
| Viola arvensis | Source of Varv peptides, including Varv F. aacrjournals.orgwikipedia.org |
| Viola tricolor | Expresses a complex mixture of over 160 cyclotides, including this compound. nih.govnih.gov |
| Viola odorata | Cyclotide levels show significant seasonal variation. acs.orgnih.gov |
| Viola hederacea | Expresses a combination of constitutively produced and seasonally variable cyclotides. acs.org |
| Viola pubescens | Transcriptome analysis revealed 81 novel cyclotide precursors with tissue-specific expression. frontiersin.orgnih.gov |
| Viola biflora | A rich source of cyclotides with potent cytotoxic activity. xiahepublishing.com |
Table 2: Examples of Viola species with analyzed cyclotide expression profiles.
Chemical and Recombinant Synthesis of Varv Peptide F
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, including complex macrocyclic structures like Varv peptide F. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. mdpi.com This approach simplifies the purification process as reagents and byproducts can be washed away while the peptide remains anchored to the resin. mdpi.com
Fmoc-SPPS Strategies for this compound
The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is the most common approach for SPPS due to its use of milder deprotection conditions compared to the alternative tert-butoxycarbonyl (Boc) strategy. This is particularly advantageous for the synthesis of complex peptides and those with post-translational modifications. researchgate.net
A viable Fmoc-SPPS strategy for synthesizing the linear precursor of this compound would be analogous to that used for Varv peptide A, another cyclotide from Viola arvensis. mdpi.comdiva-portal.org The synthesis would commence by loading the C-terminal amino acid, in the case of this compound this would be Glycine (B1666218) (Gly), onto a suitable resin, such as 2-chlorotrityl chloride (CTC) resin. mdpi.comdiva-portal.org This type of resin allows for the cleavage of the final peptide while keeping the side-chain protecting groups intact, which is crucial for subsequent cyclization and folding steps. mdpi.com
The synthesis would proceed with sequential cycles of:
Fmoc deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a mild base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). nih.gov
Coupling: Addition of the next Fmoc-protected amino acid, which is activated by a coupling reagent to facilitate the formation of a peptide bond. Common coupling reagents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.comnih.gov
This cycle is repeated until the full 30-amino acid linear sequence of this compound is assembled. The progress of each coupling step can be monitored using qualitative tests like the bromophenol blue test. mdpi.com
Cyclization Techniques in Chemical Synthesis
Once the linear peptide precursor is assembled, it is cleaved from the solid support. For a CTC resin, a mild acidic treatment (e.g., with 2% trifluoroacetic acid in dichloromethane) is used to release the peptide with its side-chain protecting groups still attached. mdpi.com The subsequent crucial step is the head-to-tail cyclization of the peptide backbone.
A common method for cyclization is macrolactamization, which involves the activation of the C-terminal carboxylic acid. mdpi.comdiva-portal.org This activated C-terminus then reacts with the free N-terminal amine to form a cyclic amide bond. The reaction is typically performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. mdpi.com For the synthesis of Varv peptide A, cyclization was successfully achieved at a peptide concentration of 0.5 mM. mdpi.com
Refolding and Disulfide Bond Formation in vitro
Following backbone cyclization, the final step in the chemical synthesis is the formation of the three disulfide bonds in their native, knotted configuration. This process is known as oxidative folding. The cyclized peptide, with its cysteine side chains still protected, undergoes global deprotection to remove all remaining protecting groups. mdpi.com
The unprotected, reduced cyclic peptide is then subjected to an oxidative environment to facilitate the formation of disulfide bonds. The choice of folding buffer is critical to achieving the correct disulfide connectivity. nih.gov Common components of folding buffers include a redox system, such as reduced and oxidized glutathione (B108866), and organic solvents like dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) to aid solubility and folding. nih.gov For Varv peptide A, a buffer containing ammonium (B1175870) bicarbonate was used for the oxidative folding step. mdpi.com The successful formation of the three disulfide bonds results in a mass loss of six hydrogen atoms, which can be confirmed by mass spectrometry. mdpi.comdiva-portal.org
Native Chemical Ligation (NCL) Approaches
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins, including cyclotides. nih.govresearchgate.net It involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. nih.govrsc.org The reaction is highly specific and results in the formation of a native peptide bond at the ligation site. nih.gov
For the synthesis of this compound, NCL could be employed for the crucial backbone cyclization step. This would require the synthesis of a linear precursor of this compound with a C-terminal thioester and an N-terminal cysteine. The sequence of this compound naturally contains a C-terminal Glycine and an N-terminal Threonine. Therefore, the linear precursor would need to be engineered to meet the requirements for NCL, for example by synthesizing a permuted sequence that places a cysteine at the N-terminus. The intramolecular NCL reaction proceeds via a transthioesterification, followed by a spontaneous S-to-N acyl shift to form the cyclic peptide. nih.govresearchgate.net This method has been successfully used for the synthesis of other cyclotides like kalata B1. researchgate.netnih.gov
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Precursor Synthesis | Synthesis of a linear peptide with a C-terminal thioester and an N-terminal cysteine. | Fmoc- or Boc-SPPS |
| 2. Transthioesterification | The N-terminal cysteine attacks the C-terminal thioester. | Aqueous buffer, neutral pH |
| 3. S-to-N Acyl Shift | Spontaneous intramolecular rearrangement to form a native peptide bond. |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the precision of chemical synthesis with the high specificity of enzymatic reactions. nih.govacs.org In the context of cyclotide synthesis, this approach typically involves the chemical synthesis of a linear peptide precursor, followed by enzymatic cyclization. uq.edu.au
Enzymes known as asparaginyl endopeptidases (AEPs) have been identified as the catalysts for cyclization in the natural biosynthesis of cyclotides. researchgate.net These enzymes recognize a specific sequence at the C-terminus of the precursor peptide, cleave it, and catalyze the formation of the cyclic backbone through a transpeptidation reaction. researchgate.net For example, butelase 1, an AEP from Clitoria ternatea, is a highly efficient ligase that can be used for the in vitro cyclization of peptides. uq.edu.au A chemoenzymatic strategy for this compound would involve the SPPS of its linear precursor, potentially with a specific C-terminal recognition sequence for an AEP, followed by incubation with the enzyme to effect cyclization. This approach can offer high yields and avoid the need for side-chain protection during the ligation step.
Recombinant Expression Systems for Cyclotide Production
Recombinant DNA technology offers a scalable and cost-effective alternative to chemical synthesis for the production of peptides and proteins. Various expression systems have been explored for the production of cyclotides.
Bacterial Systems: Escherichia coli is a commonly used host for recombinant protein production. To produce cyclotides in E. coli, the peptide is often expressed as a fusion protein with a self-splicing intein. researchgate.net The intein facilitates the backbone cyclization in vivo or in vitro through a process similar to NCL. nih.gov This strategy has been successfully used for the production of cyclotides like MCoTI-I/II and kalata B1. researchgate.net
Plant-based Systems: As cyclotides are naturally produced in plants, using plant cells or whole plants as bioreactors is an attractive option. Transgenic plants, such as Nicotiana benthamiana, have been engineered to produce cyclotides by co-expressing the cyclotide precursor gene with the gene for a cyclizing AEP enzyme. researchgate.net This approach has the advantage of performing all biosynthetic steps, including folding and disulfide bond formation, in planta.
| Expression System | General Strategy | Advantages | Challenges |
|---|---|---|---|
| Bacterial (e.g., E. coli) | Expression as a fusion protein with a self-splicing intein. | High yield, rapid growth, well-established protocols. | Formation of inclusion bodies, lack of post-translational modifications, complex purification. |
| Plant-based (e.g., N. benthamiana) | Co-expression of precursor gene and cyclizing enzyme (AEP). | Correct folding and post-translational modifications, potentially lower cost for large-scale production. | Longer production times, lower yields compared to microbial systems, more complex genetic engineering. |
Expression in Model Organisms or Cell Cultures
The heterologous expression of cyclotides, including by extension this compound, is most commonly achieved in microbial systems like Escherichia coli due to their rapid growth, low cost, and well-understood genetics. mdpi.comnih.govchi-peptalk.com The process involves the expression of a synthetic gene encoding a linear precursor of the target peptide, which is often fused to other proteins or domains to enhance expression, stability, and facilitate purification.
Precursor Protein Design: The design of the recombinant precursor is critical. Based on the known architecture of cyclotide precursors from Viola species, a synthetic gene for a this compound precursor would typically include the mature peptide sequence flanked by elements that facilitate subsequent cyclization. nih.govresearchgate.net For instance, when using intein-mediated ligation, the this compound sequence is cloned between the coding sequences of a split intein. tandfonline.com In native plant biosynthesis, the mature cyclotide domain is flanked by N-terminal and C-terminal pro-peptides which are recognized by processing enzymes. nih.govnih.gov The C-terminal residue of the cyclotide domain, a conserved asparagine (Asn) or aspartic acid (Asp), is crucial for the natural cyclization reaction catalyzed by asparaginyl endopeptidases (AEPs). uq.edu.au
Expression Systems: Escherichia coli is the workhorse for cyclotide recombinant expression. mdpi.com Strains such as BL21(DE3) are commonly used as they contain the T7 RNA polymerase necessary for high-level expression from pET-based vectors. tandfonline.com For peptides like this compound that contain multiple disulfide bonds (three forming a cystine knot), proper folding is essential. diva-portal.org This can be challenging in the typically reducing environment of the E. coli cytoplasm. To overcome this, specialized strains like Origami™(DE3) are employed. These strains have mutations in the thioredoxin reductase (trxB) and glutathione reductase (gor) genes, creating a more oxidizing cytoplasm that promotes disulfide bond formation. nih.gov Alternatively, the precursor protein can be targeted to the bacterial periplasm, which provides a naturally oxidizing environment. csic.es
Expression is typically induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium. The expressed linear precursor, often as part of a larger fusion protein (e.g., fused to an intein and a purification tag like a chitin-binding domain), can then be purified from the cell lysate. nih.gov While yields can vary significantly, reports on the expression of the similar-sized cyclotide MCoTI-I in E. coli provide a benchmark for potential production levels.
| Model Organism | Expression System Details | Target Peptide | Reported Yield | Reference |
|---|---|---|---|---|
| Escherichia coli | Origami 2(DE3) strain; Intein-mediated expression | MCoTI-I | ~2 mg per 20 L of wet cells | mdpi.com |
| Escherichia coli | BL21(DE3) strain; SICLOPPs system (Split Intein) | Kalata B1 | Qualitatively confirmed by SDS-PAGE and MS (B15284909) | tandfonline.com |
| Nicotiana benthamiana | Agrobacterium-mediated transient co-expression with OaAEP1b ligase | Generic target peptides | Yield not quantified, successful cyclization demonstrated | nih.gov |
in vitro or in vivo Cyclization Mechanisms in Recombinant Systems
Once the linear precursor of this compound is expressed, the key step is the head-to-tail cyclization of the peptide backbone. This can be achieved either in vivo within the host cell or in vitro after purification of the linear peptide. The two primary strategies employed for recombinant cyclotides are intein-mediated protein splicing and enzymatic ligation.
In vivo Cyclization using Protein Splicing: Protein trans-splicing (PTS) using split inteins is a powerful method for producing cyclotides directly within the host cell. mdpi.comnih.gov In this system, known as SICLOPPs (Split Intein Circular Ligation of Proteins and Peptides), the target peptide sequence (this compound) is cloned between the N-terminal (IN) and C-terminal (IC) fragments of a split intein. tandfonline.com Upon expression, the IN and IC fragments recognize each other, fold together, and catalyze their own excision while simultaneously ligating the flanking N- and C-termini of the this compound sequence with a native peptide bond. researchgate.nettandfonline.com This process can be highly efficient and allows for the production of the final, folded, and cyclic peptide inside the living cell, which can be particularly advantageous for creating and screening large libraries of peptide variants. chi-peptalk.commdpi.com
In vitro Cyclization using Enzymes: An alternative strategy involves expressing and purifying the linear this compound precursor and then cyclizing it in vitro using a specific ligase. bohrium.com This approach offers greater control over the reaction conditions.
Asparaginyl Endopeptidases (AEPs): These are the enzymes responsible for cyclotide biosynthesis in plants. researchgate.netacs.org Recombinant AEPs, such as OaAEP1b from Oldenlandia affinis or MCoAEP2 from Momordica cochinchinensis, can be produced in E. coli, purified, and used as biocatalysts. nih.govbohrium.com For this reaction, the linear this compound precursor must be designed to mimic the natural substrate, terminating with a C-terminal Asn or Asp residue, which is the recognition and cleavage site for the AEP. uq.edu.aubohrium.com The enzyme catalyzes a transpeptidation reaction where it cleaves the peptide bond after the Asn/Asp residue and ligates the newly formed C-terminus to the N-terminus of the peptide. researchgate.net The efficiency of AEP-mediated cyclization can be very high and is often influenced by pH, with more acidic conditions (pH 4.5-6.0) generally favoring cyclization over hydrolysis. bohrium.comresearchgate.net
| Mechanism | Key Components | Typical Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Intein-Mediated Splicing (in vivo) | Split intein system (e.g., Npu DnaE, Ssp DnaB) fused to the peptide | Occurs within the host cell (e.g., E. coli) during or after expression | One-pot in vivo production; suitable for library screening | tandfonline.comnih.gov |
| Expressed Protein Ligation (EPL) (in vitro) | Intein-fusion precursor to generate a C-terminal thioester; N-terminal Cysteine on peptide | pH 6.5-7.5, presence of a thiol catalyst (e.g., MESNA) | Good control over reaction; applicable to many peptides | nih.govnih.gov |
| Enzymatic Ligation (in vitro) | Recombinant Asparaginyl Endopeptidase (AEP); peptide with C-terminal Asn/Asp | Acidic buffer (e.g., Sodium Acetate, pH 4.5-6.0) | Highly efficient and specific; mimics natural biosynthesis | nih.govbohrium.comuq.edu.au |
The combination of recombinant expression in a suitable host and a robust cyclization strategy provides a powerful and sustainable platform for producing this compound and its analogs for research and biotechnological applications.
Biological Activities and Mechanistic Studies of Varv Peptide F
Role as Plant Defense Peptides
Cyclotides, including Varv peptide F, are integral to the defense mechanisms of plants against various predators and pathogens. nih.govmdpi.com Their robust structure allows them to remain active in harsh environments, such as the digestive systems of insects. rcsb.orgnih.gov
Insecticidal Activity and Predator Interactions
The primary function of cyclotides in plants is believed to be defense against insect pests. mdpi.com The insecticidal activity of cyclotides like this compound is attributed to their ability to disrupt cell membranes in the gut of predator insects. rcsb.orgnih.govmdpi.com This membrane disruption leads to cell lysis and ultimately proves lethal to the insect. The stability of the cyclotide fold is crucial for maintaining this activity within the unfavorable enzymatic environment of an insect's digestive tract. rcsb.orgnih.gov
Resistance to Proteolytic Degradation in Adverse Environments
A defining characteristic of this compound and other cyclotides is their extraordinary resistance to proteolytic degradation. nih.govportlandpress.com The cyclic backbone and the interlocking disulfide bonds of the CCK motif make them highly resistant to proteases such as trypsin, pepsin, and thermolysin. portlandpress.com This stability is a key factor in their function as defense peptides, ensuring they remain intact and active when ingested by herbivores. rcsb.orgnih.gov Studies have shown that while linear peptides are rapidly broken down, cyclotides can withstand hours of exposure to digestive enzymes without any degradation. portlandpress.com This inherent structural rigidity is a feature of the cyclotide framework and is crucial for their biological function. nih.govportlandpress.com
Antimicrobial Research
In addition to their insecticidal properties, cyclotides have been investigated for their antimicrobial activities against a range of pathogens. nih.govresearchgate.net
Activity against Bacterial Pathogens (e.g., Gram-negative bacteria)
Research has demonstrated that certain cyclotides possess potent bactericidal activity, particularly against Gram-negative bacteria. nih.gov While specific studies focusing solely on the antibacterial action of this compound are limited, the broader family of cyclotides has shown promise. For instance, the cyclotide cycloviolacin O2 is effective against Gram-negative bacteria. nih.gov The mechanism is thought to involve interactions with the bacterial membrane. nih.gov The activity of cyclotides against bacteria is influenced by both electrostatic and hydrophobic interactions with the cell membrane. nih.gov
Membrane Disruption Mechanisms
The biological activities of this compound and other cyclotides are fundamentally linked to their ability to interact with and disrupt biological membranes. rcsb.orgnih.govmdpi.com This interaction is a critical aspect of their insecticidal and potential antimicrobial effects.
Studies on cyclotides have shown that they can cause membrane permeabilization, leading to cell death. nih.govuq.edu.au Research on the related cyclotide VarvA demonstrated that it induces membrane damage in bacteria such as E. coli. mdpi.com This was confirmed using the SYTOX Green assay, where an increase in fluorescence indicated that the peptide had compromised the integrity of the bacterial cell membrane, allowing the dye to enter and bind to DNA. mdpi.com The mechanism is believed to involve the insertion of the cyclotide into the lipid bilayer, leading to the formation of pores or other disruptions that compromise the membrane's barrier function. nih.govucl.ac.uknih.gov Structural studies of this compound have shown that it binds to dodecylphosphocholine (B1670865) micelles, which serve as a simple model for a cell membrane, without changing its rigid structure. rcsb.orgnih.gov This interaction provides insight into how these peptides may associate with and disrupt the membranes of target organisms. rcsb.orgnih.gov The ability of cyclotides to permeabilize membranes is considered a key factor in their cytotoxic and antimicrobial activities. nih.govuq.edu.au
Analysis of Membrane Blebbing by Electron Microscopy
The induction of membrane blebbing is a significant morphological change associated with the cytotoxic effects of certain peptides. While direct electron microscopy studies focusing specifically on this compound's induction of membrane blebbing are not extensively detailed in the reviewed literature, studies on closely related cyclotides provide strong evidence for this mechanism.
For instance, the synthetic cyclotide VarvA, which shares structural similarities with this compound, has been shown to cause membrane blebbing on the surface of Gram-negative bacteria, as visualized by scanning electron microscopy (SEM). researchgate.net This observation is part of a broader pattern of activity for cyclotides, where they disrupt bacterial membrane integrity. researchgate.net Another cyclotide, kalata B1, has also been documented to induce disruption of microvilli, blebbing, swelling, and eventual rupture of gut epithelial cells. acs.org The histological response observed is comparable to the effects of the well-known Bacillus thuringiensis delta-endotoxin. acs.org Furthermore, other antimicrobial peptides have been shown to induce membrane blebs, damage, and shrinking on the surface of bacteria such as S. aureus and P. aeruginosa, confirming that membrane disruption is a key part of their antibacterial action. researchgate.net These findings collectively suggest that the membrane-disrupting capabilities leading to blebbing are a characteristic feature of the cyclotide family, and it is highly probable that this compound employs a similar mechanism of action.
Antiviral Research
Inhibitory Activity against Viral Agents
The cyclotide family, to which this compound belongs, is known for a range of biological activities, including antiviral properties. aacrjournals.orgfrontiersin.org While specific studies detailing the direct inhibitory activity of this compound against a broad range of viral agents are limited, the activity of closely related peptides and the general characteristics of cyclotides suggest potential in this area.
For example, Varv peptide E, a closely related cyclotide also isolated from Viola arvensis, has been reported to possess antiviral activity. cpu-bioinfor.orgcpu-bioinfor.org Research has highlighted the anti-HIV activity of several cyclotides, including Varv E. frontiersin.org The antiviral mechanism of cyclotides is often attributed to their ability to interact with and disrupt viral membranes, a feature consistent with their broader membrane-targeting activities. researchgate.net Given the structural and functional similarities among the Varv peptides, it is plausible that this compound may also exhibit antiviral properties, though further specific research is needed to confirm and characterize such activity.
Cytotoxicity Research in Cellular Models
Antiproliferative Effects in Tumor Cell Lines
This compound has demonstrated significant cytotoxic and antiproliferative effects across a variety of human tumor cell lines. aacrjournals.orgscispace.com Its activity has been quantified using metrics such as the IC50 value, which represents the concentration of the peptide required to inhibit the growth of 50% of the cells.
Studies have shown that this compound exhibits dose-dependent cytotoxicity. researchgate.netnih.gov In a comprehensive study using a panel of ten human tumor cell lines, this compound displayed IC50 values ranging from 2.6 to 7.4 μM. aacrjournals.orgnih.gov This places it as a potent cytotoxic agent, although another cyclotide, cycloviolacin O2, was found to be even more potent in the same study. aacrjournals.orgnih.gov The activity profile of this compound and other cyclotides differs significantly from that of clinically used antitumor drugs, suggesting a potentially novel mechanism of action. aacrjournals.orgnih.gov
Further research has confirmed the cytotoxic effects of this compound against specific cancer cell types. For instance, in human brain astrocytoma (U-87 MG) and human bone marrow-derived neuroblastoma (SH-SY5Y) cells, this compound showed dose-dependent cytotoxicity with IC50 values of 2.91 μM and 2.88 μM, respectively. acs.org These findings underscore the potential of this compound as a basis for the development of new anticancer agents. aacrjournals.org
Table 1: Cytotoxicity of this compound in Human Tumor Cell Lines
| Cell Line | Description | IC50 (µM) | Reference |
|---|---|---|---|
| RPMI-8226/s | Myeloma | 4.9 | scispace.com |
| RPMI-8226/Dox40 | Myeloma (Doxorubicin resistant) | 4.6 | scispace.com |
| RPMI-8226/LR-5 | Myeloma (Melphalan resistant) | 4.6 | scispace.com |
| U-937-GTB | Lymphoma | 2.6 | scispace.com |
| U-937/Vcr | Lymphoma (Vincristine resistant) | 3.8 | scispace.com |
| CCRF-CEM | Leukemia | 4.7 | scispace.com |
| CCRF-CEM/VM-1 | Leukemia (Teniposide resistant) | 7.4 | scispace.com |
| NCI-H69 | Small Cell Lung Carcinoma | 4.2 | scispace.com |
| NCI-H69/AR | Small Cell Lung Carcinoma (Doxorubicin resistant) | 4.5 | scispace.com |
| ACHN | Renal Adenocarcinoma | 4.7 | scispace.com |
| U-87 MG | Human Brain Astrocytoma Glioblastoma | 2.91 | acs.org |
| SH-SY5Y | Human Bone Marrow Derived Neuroblastoma | 2.88 | acs.org |
Investigation of Cellular Targets and Pathways
The cytotoxic activity of this compound is primarily attributed to its interaction with and disruption of cellular membranes. researchgate.net This mechanism of action is a hallmark of the cyclotide family and distinguishes them from many conventional anticancer drugs that target intracellular pathways. aacrjournals.org The ability of cyclotides to permeabilize cell membranes is thought to be the key to their cytotoxic effects. researchgate.net
The sharp dose-response curves observed in cytotoxicity assays with this compound and other cyclotides are characteristic of membrane-disrupting agents. scispace.com This suggests that once a critical concentration of the peptide is reached at the cell surface, there is a rapid loss of membrane integrity, leading to cell death. The initial interaction is likely driven by electrostatic forces between the cationic peptide and the anionic components of the tumor cell membrane. This is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer, leading to the formation of pores or other membrane defects. This proposed mechanism, often referred to as the "carpet model," involves the accumulation of peptide molecules on the membrane surface.
The activity profile of this compound across various tumor cell lines, including those resistant to standard chemotherapeutic agents, further supports a mechanism of action that does not rely on specific intracellular targets that can be affected by drug resistance mechanisms. aacrjournals.orgscispace.com
Interactions with Biological Membranes and Self-Association
The interaction of this compound with biological membranes is a critical aspect of its biological activity. Studies using model membrane systems, such as dodecylphosphocholine (DPC) micelles, have provided insights into these interactions. Research has demonstrated that this compound binds to DPC micelles, and importantly, its rigid structure remains largely unchanged upon binding.
Nuclear magnetic resonance (NMR) studies have been instrumental in mapping the interaction surface of cyclotides with membrane mimetics. For Möbius cyclotides like Varv F, it has been shown that loops 1, 2, and 5 are typically involved in the interaction with the micelle, while other regions remain more solvent-exposed. This is in contrast to the "bracelet" subfamily of cyclotides, which utilize a different set of loops for membrane interaction.
The structural data provides a basis for understanding how a cluster of bioactive residues may be involved in interactions within the membrane environment. While direct evidence for the self-association of this compound in membranes is not explicitly detailed, the ability of cyclotides to form pores suggests that oligomerization or self-association within the lipid bilayer is a likely component of their mechanism of action. The hydrophobic patch on the surface of cyclotides is thought to be a key driver for these membrane interactions and potential self-association.
Structure Activity Relationship Sar Studies of Varv Peptide F
Systematic Mutagenesis Approaches
Systematic mutagenesis, a cornerstone of protein engineering, has been instrumental in dissecting the functional contributions of individual amino acid residues in peptides like Varv peptide F.
Alanine (B10760859) scanning is a widely used technique where individual amino acid residues are systematically replaced by alanine. wikipedia.org This approach helps to identify residues critical for a peptide's structure, stability, and function. While specific comprehensive alanine scanning data for this compound is not extensively detailed in the provided results, the principles of this technique are broadly applied to the cyclotide family. For instance, alanine scanning of the prototypic cyclotide kalata B1 revealed a "bioactive face" and a "hydrophobic face" crucial for its insecticidal activity and membrane interaction, respectively. nih.gov Such studies on related cyclotides provide a framework for predicting which residues in this compound might be critical. Single residue replacements with amino acids other than alanine can also provide nuanced insights into the role of specific side chains. genscript.com
The stability of cyclotides is a key feature, attributed to their cyclic cystine knot (CCK) structure. csic.esresearchgate.net Individual amino acids play crucial roles in maintaining this structural integrity and influencing bioactivity. For example, a highly conserved glutamic acid (Glu) residue in loop 1 of many cyclotides, including Varv F, is vital for stabilizing the structure through a network of hydrogen bonds. nih.govucb.br The substitution of specific amino acids can have a profound impact on activity. In a study on cycloviolacins O2 and O13, the replacement of a single serine with an alanine resulted in a more than three-fold change in hemolytic activity, highlighting the sensitivity of bioactivity to minor sequence variations. portlandpress.com The introduction of D-amino acids in place of L-amino acids has been shown to enhance the stability of peptides against enzymatic degradation. mdpi.com
Table 1: Impact of Single Amino Acid Substitutions on Cyclotide Activity This table is illustrative, based on findings from related cyclotides, as specific mutagenesis data for this compound is limited in the provided search results.
| Cyclotide | Original Residue | Substitution | Effect on Activity | Reference |
|---|---|---|---|---|
| Cycloviolacin O2 | Serine (Loop 3) | Alanine | >3-fold increase in hemolytic activity | portlandpress.com |
| Kalata B1 | Various | Alanine | Identified key residues for insecticidal activity and membrane binding | nih.gov |
| Hyen D | Isoleucine (I11) | Leucine (L) | Retained membrane-binding ability | nih.gov |
Influence of Hydrophobic and Charged Residues
The interplay between hydrophobic and charged residues is a critical determinant of cyclotide function, particularly their interaction with cell membranes. mdpi.comnih.gov Varv F, like other cyclotides, possesses distinct hydrophobic and charged surfaces that drive its biological activity. plos.org The hydrophobic patch is essential for membrane insertion, a key step in its cytotoxic mechanism. nih.gov Studies on various cyclotides have shown that the distribution and extent of the lipophilic surface area correlate with their biological activity. plos.orgnih.gov
Computational Modeling in SAR Analysis
Computational methods are increasingly valuable tools for understanding and predicting the structure-activity relationships of peptides like this compound. nih.govmdpi.com Homology modeling can be used to predict the three-dimensional structures of uncharacterized cyclotides based on the known structures of related peptides. jcu.edu.au Molecular dynamics simulations can provide insights into the conformational dynamics of the peptide and its interactions with membranes at an atomic level. plos.orgnih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of cyclotides, such as lipophilicity and electrostatic potential, with their biological activities. plos.orgnih.gov These computational approaches can guide the rational design of new this compound analogs with enhanced potency or selectivity. For example, methods like PEP-Cyclizer can be used to model and predict the effects of cyclization on peptide conformation. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that seek to correlate the chemical structure of a compound with its biological activity in a quantitative manner. plos.org For peptides like this compound, QSAR models are invaluable tools for predicting activity and understanding the physicochemical properties that govern their function.
A notable QSAR study on cyclotides, which included this compound, has shed light on the key determinants of their cytotoxic and anthelmintic activities. nih.gov This research established that the biological potency of cyclotides is linked to a set of specific physicochemical parameters. The model developed in this study relies on four molecular descriptors that characterize the lipophilic and electrostatic properties of the peptides. nih.gov These descriptors include the surface areas representing lipophilicity and hydrogen bond donating capacity, as well as their respective moments, which describe the distribution of these properties across the molecular surface. nih.gov
The findings from this QSAR model suggest that the cytotoxic activity of cyclotides is proportional to their lipophilic and positively charged surface areas. nih.gov However, a crucial factor is the asymmetric distribution of these surfaces. This asymmetry is thought to be critical for the initial interaction with and subsequent disruption of cell membranes, which is a primary mechanism of action for cyclotides. nih.govresearchgate.net The model indicates that a well-defined hydrophobic patch, combined with a distinct polar face, facilitates the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death.
Table 1: Conceptual Framework of a QSAR Model for this compound Cytotoxicity
| Descriptor Category | Specific Descriptor | Role in Cytotoxicity |
| Lipophilicity | Lipophilic Surface Area | Contributes to the initial association and insertion of the peptide into the nonpolar lipid cell membrane. |
| Lipophilic Moment | Describes the asymmetry of the lipophilic surface, influencing the orientation and depth of membrane penetration. | |
| Electrostatics | Hydrogen Bond Donating Surface Area | Mediates interactions with polar head groups of membrane lipids and water molecules at the membrane interface. |
| Electrostatic Moment | Reflects the separation of charged and polar regions, contributing to the peptide's overall amphipathicity and membrane-disrupting potential. |
This table is a conceptual representation based on published QSAR studies of cyclotides, including this compound. nih.gov
Homology Modeling for Activity Prediction
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and its similarity to a known experimental structure (the template). computabio.com This method is particularly useful for predicting the structures of the vast number of cyclotides for which experimental structures have not been determined, and for designing and evaluating novel analogs of this compound.
The process of homology modeling for a cyclotide like this compound, or a hypothetical analog, involves several key steps. First, a suitable template with a known three-dimensional structure is identified from a protein structure database. For cyclotides, template selection is often guided by sequence similarity, particularly the conservation of the cysteine framework that defines the cyclic cystine knot motif. nih.gov Given the high degree of structural conservation within the cyclotide family, even peptides with moderate sequence identity can serve as reliable templates.
For this compound, its known crystal and NMR structures can serve as high-quality templates for modeling analogs. nih.govresearchgate.net By systematically altering the amino acid sequence of this compound in silico and generating homology models of the resulting analogs, it is possible to predict how these changes will affect the peptide's surface properties, such as its lipophilicity and charge distribution. These predicted structural changes can then be correlated with potential changes in cytotoxic activity, guided by the principles established in SAR and QSAR studies. This predictive power allows for the rational design of new peptides with potentially improved therapeutic properties before undertaking their chemical synthesis and biological testing.
Table 2: Illustrative Template Selection for Homology Modeling of a Hypothetical this compound Analog
| Target Peptide | Potential Template | PDB ID | Sequence Identity (%) | Rationale for Selection |
| Varv F Analog | This compound | 3E4H | High | High sequence and structural similarity ensures a high-quality model. The native peptide is the best starting point for modeling single or few amino acid substitutions. |
| Varv F Analog | Kalata B1 | 1NB1 | Moderate | A well-characterized Möbius cyclotide that can serve as a template if larger structural modifications are being explored, while still conserving the essential cysteine knot framework. |
| Varv F Analog | Cycloviolacin O2 | 2KNM | Lower | A member of the bracelet subfamily of cyclotides. While less ideal, it could be used for comparative modeling to understand the structural impact of features that differentiate the Möbius and bracelet subfamilies. |
This table provides a conceptual illustration of the template selection process for homology modeling.
Advanced Research Methodologies and Analytical Techniques for Varv Peptide F
Isolation and Purification Techniques
The initial extraction of Varv peptide F from plant material is a multi-step process designed to separate it from a complex mixture of other plant-derived molecules. researchgate.net This process typically begins with the extraction of the peptides from the plant source, followed by fractionation to capture cyclotides while discarding other compounds, and concludes with the separation of individual pure cyclotides. researchgate.net
High-Performance Liquid Chromatography (HPLC) Fractionation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification of this compound and other cyclotides. peptide.comlcms.cz This method separates molecules based on their hydrophobicity. Crude or partially purified plant extracts are loaded onto a stationary phase, typically a C18 column, and eluted with a gradient of an organic solvent, such as acetonitrile (B52724), in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent. lcms.cznih.gov
The specific conditions for HPLC fractionation can be optimized to achieve high resolution between different peptides. For instance, a common approach involves a linear gradient of increasing acetonitrile concentration to elute the peptides from the column, with detection via UV absorbance. researchgate.netnih.gov Several rounds of semi-preparative or preparative HPLC may be necessary to achieve the high degree of purity required for subsequent structural and functional studies. diva-portal.org
Table 1: Example of Preparative RP-HPLC Parameters for Cyclotide Purification
| Parameter | Value/Description |
|---|---|
| Column | Preparative C18, e.g., 250 x 20 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |
| Mobile Phase B | 90% Acetonitrile / 10% Water / 0.08% TFA |
| Flow Rate | ~8 mL/min |
| Gradient | Linear stepwise gradient, e.g., 20% to 70% Mobile Phase B over 50 minutes |
| Detection | UV absorbance |
This table presents a generalized set of parameters based on common methodologies for cyclotide purification. Specific gradients and run times are optimized for each separation. nih.gov
Adsorption and Ion-Exchange Chromatography
Prior to the final purification by HPLC, other chromatographic techniques are often employed to enrich the cyclotide fraction. Adsorption chromatography, for instance using Sephadex LH-20, can be used to remove polyphenols and other interfering compounds from the initial plant extract. diva-portal.orgnih.gov
Strong cation exchange (SCX) chromatography is another valuable technique, particularly for separating cyclotides based on their net positive charge at a given pH. mdpi.com This method is effective for purifying more basic cyclotides and can be used to fractionate the crude extract before RP-HPLC, reducing the complexity of the mixture and improving the efficiency of the final purification steps. diva-portal.orgmdpi.com
Solvent-Solvent Partitioning
Solvent-solvent partitioning, also known as liquid-liquid extraction, is a fundamental and effective initial step in the isolation of cyclotides like this compound. nih.govnih.gov This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. csbsju.edulibretexts.org
For cyclotide extraction, a common method involves partitioning the initial plant extract between water and an organic solvent such as a dichloromethane (B109758)/methanol mixture or butanol. researchgate.netnih.gov Due to their hydrophobic nature, many cyclotides preferentially partition into the organic phase, which separates them from more polar, water-soluble plant components like sugars and salts. researchgate.net This butanol or dichloromethane fraction, enriched with cyclotides, is then collected and subjected to further chromatographic purification. diva-portal.org
Mass Spectrometry-Based Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise molecular weight measurements and detailed sequence information. nih.gov
MALDI-TOF and LC-MS/MS (B15284909) for Sequence Elucidation
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is frequently used to determine the accurate molecular mass of the intact this compound. nih.gov In this technique, the peptide sample is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (HCCA), and irradiated with a laser. nih.govucsb.edu This process ionizes the peptide, and its mass-to-charge ratio is determined by its time of flight to the detector.
For complete sequence elucidation, tandem mass spectrometry (LC-MS/MS) is employed. nih.gov Due to the cyclic nature and the presence of a cystine knot motif, direct sequencing of the intact peptide is not feasible. nih.gov Therefore, the peptide's disulfide bonds must first be reduced (e.g., using dithiothreitol) and the resulting free cysteine residues alkylated (e.g., with iodoacetamide). nih.govnih.gov This linearization allows for subsequent enzymatic digestion, typically with trypsin, which cleaves the peptide at specific amino acid residues. nih.gov The resulting linear peptide fragments are then separated by liquid chromatography and analyzed by tandem mass spectrometry, where they are fragmented to produce a spectrum from which the amino acid sequence can be deduced. nih.govnih.gov
Table 2: Mass Spectrometry Data for this compound
| Analytical Technique | Information Obtained | Typical Result for this compound |
|---|---|---|
| MALDI-TOF MS | Molecular Weight (Monoisotopic) | ~2957.17 Da |
| LC-MS/MS | Amino Acid Sequence | GVPICGETCTLGTCYTAGCSCSWPVCTRN |
Data derived from proteomics studies and databases. nih.gov
Proteomics Workflows for Identification and Characterization
Modern "bottom-up" proteomics workflows provide a powerful and automated approach to identify and characterize this compound from complex plant extracts. nih.govualberta.ca This strategy involves the enzymatic digestion of the total peptide content of a fractionated extract. researchgate.net
The resulting complex mixture of peptide fragments is then analyzed by a high-resolution LC-MS/MS system. nih.gov The mass spectrometer records fragmentation spectra for thousands of peptides in a single run. nih.gov These experimental spectra are then compared against a protein sequence database using search algorithms like Mascot. nih.govmatrixscience.com By matching the experimental fragmentation patterns to theoretical patterns derived from the database, the presence and sequence of peptides, including those from this compound, can be confidently identified. nih.gov This proteomics approach also allows for the characterization of post-translational modifications. nih.govualberta.ca
Spectroscopic Methods for Structural Characterization
The three-dimensional structure of this compound has been elucidated through high-resolution spectroscopic techniques. These methods are crucial for understanding the peptide's unique cyclic cystine knot (CCK) architecture, which is fundamental to its remarkable stability and biological function.
X-ray Crystallography for Atomic Resolution Structures
X-ray crystallography has provided an atomic-resolution view of this compound in its solid state. Despite the general difficulty in crystallizing small, disulfide-rich proteins, crystals of Varv F were successfully obtained and diffracted to a resolution of 1.8 Å. nih.gov The analysis of the diffraction data confirmed several key structural features that were previously hypothesized based on studies of other cyclotides. nih.gov
The crystal structure verified the head-to-tail cyclized backbone, the characteristic cystine knot topology formed by three disulfide bonds, and the presence of a cis-proline peptide bond in loop 5, which classifies Varv F as a member of the Möbius subfamily of cyclotides. nih.gov Furthermore, the high-resolution structure delineated a conserved network of 13 intramolecular hydrogen bonds, which, together with additional hydrogen bonds involving external water molecules, contribute significantly to the stability of the cyclotide fold. nih.gov The crystal structure of Varv F has been deposited in the Protein Data Bank (PDB) under the accession code 3E4H. nih.govrcsb.org
| Crystallographic Data for this compound (PDB: 3E4H) | |
| Data Collection | |
| Space group | I4(1)32 |
| Cell dimensions (a, b, c) | 84.08 Å, 84.08 Å, 84.08 Å |
| Resolution | 1.80 Å |
| Refinement | |
| R-work | 0.224 |
| R-free | 0.244 |
| No. atoms | 247 |
| Modeled Residues | 29 |
| Data sourced from RCSB PDB and Wang et al., 2009. nih.govrcsb.org |
Nuclear Magnetic Resonance (NMR) for Solution Structures and Dynamics
To complement the solid-state crystal structure, the conformation of this compound in solution was determined using homonuclear two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov NMR is a powerful technique for studying the structure and dynamics of small proteins in an environment that more closely mimics physiological conditions. nih.gov
The solution structure of Varv F was determined and found to be in excellent agreement with the X-ray crystal structure, indicating that the peptide's conformation is rigid and not significantly influenced by the surrounding solution or crystal packing forces. nih.govnih.gov The NMR data confirmed the key secondary structure elements, including a β-sheet motif previously observed in other cyclotides. researchgate.net Analysis of the temperature dependence of amide chemical shifts (ΔδNH/ΔT) was performed to study the stability of the hydrogen bond network. nih.gov The NMR studies also verified the presence of the cis-peptide bond preceding Pro-24, a defining feature of Möbius cyclotides. nih.gov The ensemble of NMR structures for Varv F has been deposited in the PDB with the accession code 2K7G. nih.govrcsb.org
| NMR Structural Statistics for this compound (PDB: 2K7G) | |
| Macromolecule Content | |
| Total Structure Weight | 2.98 kDa |
| Atom Count | 202 |
| Modeled Residue Count | 29 |
| Geometric Quality (PROCHECK) | |
| Residues in most favored regions | 85.7% |
| Residues in additionally allowed regions | 14.3% |
| Data sourced from RCSB PDB and Wang et al., 2009. nih.govrcsb.org |
Functional Assays for Biological Activity Evaluation
The biological activities of this compound have been quantified using a variety of functional assays. These tests are essential for determining the peptide's potency and potential mechanisms of action, particularly its effects on cell viability and membrane integrity.
In Vitro Microdilution Assays
In vitro microdilution assays are standard methods for determining the concentration-dependent activity of a compound against microorganisms or cells. frontiersin.orgresearchgate.netnih.gov For this compound, its cytotoxic and antiproliferative effects have been quantified using a nonclonogenic fluorometric microculture assay. aacrjournals.org This method involves incubating serially diluted concentrations of the peptide with target cells in 96-well microtiter plates. nih.govmdpi.com After a set incubation period, cell viability or proliferation is measured using a fluorescent indicator, which allows for the calculation of the concentration at which the peptide inhibits 50% of cell growth (IC50). This quantitative approach revealed that Varv F exhibits strong, dose-dependent cytotoxic activities against various human tumor cell lines. aacrjournals.orgresearchgate.net
Membrane Permeabilization and Disruption Assays
A primary mechanism of action for many cyclotides is the disruption of cellular membranes. researchgate.net Assays designed to measure membrane permeabilization are therefore critical for evaluating the function of this compound. Common methods include the N-phenyl-1-napthylamine (NPN) uptake assay and the SYTOX Green assay. plos.orgresearchgate.net The NPN assay measures the permeabilization of the outer membrane of Gram-negative bacteria; NPN is a fluorescent dye that exhibits increased fluorescence in the hydrophobic environment of a compromised membrane. mdpi.comnih.gov The SYTOX Green assay uses a dye that can only enter cells with compromised plasma membranes, where it binds to nucleic acids and fluoresces brightly. researchgate.netresearchgate.net
While specific membrane permeabilization data for Varv F is not detailed in the available literature, studies on the closely related cyclotide Varv A have demonstrated membrane blebbing and permeabilization in bacteria. researchgate.net Furthermore, studies have shown that Varv F binds to dodecylphosphocholine (B1670865) micelles, which are simple membrane mimetics, providing evidence of its ability to interact with lipid environments. nih.govnih.gov This interaction is considered fundamental to the bioactivity of cyclotides. researchgate.net
Cellular Assays for Antiproliferative Effects
The antiproliferative activity of this compound has been specifically evaluated against a panel of human cancer cell lines using cellular assays. aacrjournals.orguq.edu.au In one key study, a fluorometric microculture assay was used to determine the cytotoxic effects on ten different human tumor cell lines, including those known for cytotoxic drug resistance. aacrjournals.org Varv F demonstrated potent, dose-dependent antiproliferative activity across all tested cell lines, with IC50 values ranging from 2.6 to 7.4 μM. aacrjournals.orgresearchgate.netntu.edu.sg The activity profile of Varv F differed significantly from standard chemotherapeutic drugs, suggesting a potentially novel mode of action. aacrjournals.orgresearchgate.net
| Antiproliferative Activity of this compound Against Human Tumor Cell Lines | |
| Cell Line Type | IC50 Range (μM) |
| Myeloma | 2.6 - 7.4 |
| T-cell leukemia | 2.6 - 7.4 |
| Small cell lung cancer | 2.6 - 7.4 |
| Lymphoma | 2.6 - 7.4 |
| Renal adenocarcinoma | 2.6 - 7.4 |
| Data sourced from Lindholm et al., 2002. aacrjournals.org |
Computational Chemistry and Bioinformatics
Computational chemistry and bioinformatics have become indispensable tools for the study of complex biomolecules like this compound. These methodologies provide deep insights into the peptide's structural stability, dynamics, and evolutionary relationships, complementing experimental data and guiding further research. The availability of high-resolution structures, such as the crystal structure (PDB ID: 3E4H) and the solution NMR structure (PDB ID: 2K7G), provides a solid foundation for these in silico analyses. nih.govresearchgate.netrcsb.orgrcsb.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the behavior of peptides and proteins at an atomic level over time. For cyclotides like this compound, MD simulations are crucial for understanding the features that contribute to their exceptional stability. plos.org
Research Findings:
While extensive MD simulations focused solely on this compound are not widely published, the broader research on cyclotides provides a framework for understanding its likely dynamics. Studies on other cyclotides demonstrate that their unique cyclic cystine knot (CCK) structure confers remarkable conformational stability, which is maintained during MD simulations. nih.govucb.br This rigidity is a key feature of the cyclotide family, making them robust scaffolds for drug design. nih.govrcsb.org
Computational studies on cyclotide-membrane interactions and their binding to therapeutic targets often employ MD simulations. For example, simulations have been used to assess the stability of cyclotide-protein complexes, showing that the peptides remain stably bound within the target's binding site. nih.govbiorxiv.orgfrontiersin.org These studies typically use force fields like AMBER or GROMOS to model the interatomic interactions and run simulations for hundreds of nanoseconds to observe the system's behavior in a solvated environment. biorxiv.orgfrontiersin.org The analysis of MD trajectories for related cyclotides reveals stable root-mean-square deviation (RMSD) and radius of gyration, confirming the structural integrity of the peptide throughout the simulation. nih.govfrontiersin.org
| Methodology | Key Findings | Relevance to this compound | References |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Cyclotides exhibit high conformational stability with minimal structural changes during simulations. Stable binding to protein targets is observed. | The rigid CCK scaffold of this compound is expected to show similar high stability, a crucial property for its biological activity and potential as a drug scaffold. | plos.orgnih.govbiorxiv.orgfrontiersin.org |
| Structural Analysis (X-ray & NMR) | The crystal and solution structures confirm the CCK topology, a seamless peptide backbone, and a conserved network of stabilizing hydrogen bonds. | Provides the precise atomic coordinates (PDB: 3E4H, 2K7G) necessary for initiating MD simulations and other computational analyses. | nih.govrcsb.orgrcsb.org |
| Molecular Docking | Cyclotides can bind effectively to therapeutic targets like bacterial neuraminidase or β-amyloid fibrils through hydrogen bonding and hydrophobic interactions. | Suggests that this compound can be computationally screened against various protein targets to predict its binding affinity and potential therapeutic applications. | nih.govbiorxiv.org |
Sequence Alignment and Phylogenetic Analysis
Sequence alignment and phylogenetic analysis are fundamental bioinformatic techniques used to understand the evolutionary context of peptides like this compound. By comparing its amino acid sequence with other cyclotides, researchers can identify conserved residues, classify it within subfamilies, and infer evolutionary relationships. ucb.br
Research Findings:
This compound is a cyclotide isolated from Viola arvensis and is composed of 29 amino acid residues. diva-portal.org Its primary structure has been elucidated and shows a high degree of homology with other macrocyclic peptides. nih.gov
Sequence Alignment: Alignments of this compound with numerous other cyclotides have revealed several conserved features. The most prominent is the framework of six cysteine (Cys) residues, which form the characteristic three disulfide bonds of the CCK motif. ucb.br Beyond the Cys residues, certain other amino acids are highly conserved, such as a key Glutamic acid (Glu) residue that participates in a stabilizing hydrogen bond network, as confirmed by structural analysis. nih.govrcsb.orgucb.br Sequence alignments, often performed with tools like ClustalW, are the first step in identifying these patterns. cabidigitallibrary.orgresearchgate.net
Phylogenetic Analysis: Based on sequence features, particularly the presence or absence of a cis-proline bond in loop 5, cyclotides are broadly classified into two main subfamilies: Möbius and bracelet. nih.gov this compound is classified as a member of the Möbius subfamily. nih.govucb.br Phylogenetic trees constructed using software like MEGA place the Varv peptides, including Varv F, as a distinct group within the Möbius branch, well-separated from the bracelet cyclotides and other Möbius members like the Kalata peptides. ucb.brmegasoftware.netnih.govmegasoftware.net This evolutionary analysis helps to contextualize the structure and function of this compound and suggests a common ancestry for peptides within the same subfamily. ucb.br
| Peptide Name | Origin | Sequence | Subfamily | References |
|---|---|---|---|---|
| Varv peptide A (Kalata S) | Viola arvensis | TCVGGTCNTPGCSCSWPVCTRNGVPICGE | Möbius | diva-portal.orgdiva-portal.org |
| Varv peptide E | Viola arvensis | TCVGGTCNTPGCSCSWPVCTRNGLPICGE | Möbius | nih.gov |
| This compound | Viola arvensis | TCTLGTCYTAGCSCSWPVCTRNGVPICGE | Möbius | ucb.brnih.gov |
| Varv peptide H | Viola arvensis | TCFGGTCNTPGCSCETWPVCSRNGLPVCGE | Möbius | nih.gov |
| Cycloviolacin O2 | Viola odorata | GIPCGESCVWIPCISSAIGCSCKSKVCYRN | Bracelet | ucb.br |
Varv Peptide F As a Research Scaffold
Engineering of Novel Peptide Structures
The inherent rigidity and stability of the Varv peptide F framework make it an exemplary starting point for the engineering of new peptide structures. rcsb.org Scientists can utilize this scaffold to graft or embed sequences of other peptides, thereby conferring the stability of the cyclotide onto the grafted sequence. nih.govacs.org This approach is particularly valuable for bioactive peptides that would otherwise be susceptible to rapid degradation in biological systems. acs.org
Application in Fundamental Biological Research
This compound has been instrumental in fundamental research aimed at understanding the structure-function relationships of cyclotides. rcsb.org The determination of its three-dimensional structure, through both X-ray crystallography and NMR spectroscopy, provided the first crystal structure for a cyclotide and offered deep insights into the features responsible for the family's remarkable stability. rcsb.orgnih.govnih.gov
Studies on this compound have elucidated a conserved network of hydrogen bonds that, along with the cystine knot, contributes to the rigidity of the cyclotide fold. rcsb.orgnih.gov Research has also explored its interaction with cell membrane mimetics, such as dodecylphosphocholine (B1670865) micelles. rcsb.orgnih.gov These studies revealed that this compound binds to these micelles without undergoing a change in its structure, a key finding that helps to explain how cyclotides can maintain their biological activity in the challenging environment of an insect's gut. rcsb.org Furthermore, the cytotoxic properties of this compound have been evaluated against various human tumor cell lines, contributing to the broader understanding of the biological activities of cyclotides. aacrjournals.org
Development of Molecular Probes and Tools
The development of molecular probes and tools is a burgeoning area where stable peptide scaffolds like this compound offer significant advantages. nih.govnih.gov While specific examples of this compound being used as a molecular probe are not extensively documented, the principles of using cyclotides for such purposes are well-established. Molecular probes are essential for studying biological processes, and their efficacy often depends on their stability and specificity. mdpi.comnih.gov
The stable framework of this compound can be functionalized by attaching fluorescent dyes, affinity tags, or other reporter molecules. nih.gov This would allow for the creation of robust probes for use in cellular imaging, protein-protein interaction studies, and other bioanalytical techniques. mdpi.com The ability to graft specific binding sequences onto the this compound scaffold could lead to the development of highly selective probes for various biological targets. nih.govrsc.org The inherent stability of the cyclotide framework ensures that such probes would have a longer functional lifetime in complex biological environments compared to their linear peptide counterparts. acs.orgnih.gov
Future Directions and Emerging Research Avenues
Elucidating Unresolved Biosynthetic Pathways
The biosynthesis of cyclotides, including Varv peptide F, is a complex process involving gene expression, post-translational modifications, and enzymatic cyclization. nih.gov While the general pathway is understood to involve precursor proteins that are processed and cyclized, the specific enzymes and detailed molecular steps for many cyclotides, including this compound, remain to be fully elucidated. nih.gov
Future research should focus on identifying and characterizing the specific proteases responsible for excising the this compound domain from its precursor protein. Investigating the cellular localization of these biosynthetic steps will also be crucial. Transcriptome and proteome analysis of Viola arvensis has been instrumental in identifying cyclotide precursors and could be further leveraged to pinpoint the enzymatic machinery involved in this compound's maturation. acs.org Understanding these pathways could pave the way for heterologous expression systems to produce this compound and other cyclotides for research and potential therapeutic development.
Deeper Understanding of Molecular Mechanisms of Action
While this compound is known to possess cytotoxic activity against various cancer cell lines, the precise molecular mechanisms underpinning this activity are not fully understood. cpu-bioinfor.orgnih.govntu.edu.sg It is generally accepted that cyclotides interact with and disrupt cell membranes, but the specifics of these interactions for this compound require more in-depth investigation. researchgate.net
Future studies should aim to:
Identify specific membrane lipid targets: Research suggests that cyclotides may selectively interact with certain phospholipids, such as those more abundant in cancer cell membranes. researchgate.net Identifying the preferred lipid binding partners for this compound will be key to understanding its selective cytotoxicity.
Characterize pore formation: The ability of cyclotides to form pores in membranes is a likely contributor to their cytotoxic effects. researchgate.net Detailed biophysical studies are needed to characterize the structure and properties of pores formed by this compound.
Investigate intracellular targets: Beyond membrane disruption, it is possible that this compound has intracellular targets that contribute to its biological activity. Exploring this possibility could reveal novel mechanisms of action.
Exploration of New Biological Activities
The known biological activities of this compound are primarily centered on its cytotoxic and potential antimicrobial effects. cpu-bioinfor.orgqtanalytics.in However, the broader cyclotide family exhibits a wide range of biological functions, including anti-HIV, insecticidal, and immunosuppressive activities. researchgate.netresearchgate.netucb.br
Future research should systematically screen this compound for a wider array of biological activities. This could include testing its efficacy against a broader range of microbial pathogens, viruses, and parasites. Given the role of cyclotides in plant defense, investigating its insecticidal properties could also be a fruitful avenue of research. rcsb.orgucb.br The unique structural features of this compound may confer novel activities not yet observed in other cyclotides.
Advanced Structural Biology Techniques
The three-dimensional structure of this compound has been determined by X-ray crystallography and NMR spectroscopy, revealing its characteristic cyclic cystine knot motif. rcsb.org This structural knowledge is fundamental to understanding its stability and function.
Advanced structural biology techniques can provide even deeper insights. For instance:
Cryo-electron microscopy (cryo-EM): This technique could be used to visualize the interaction of this compound with model or native cell membranes at high resolution, providing a clearer picture of its membrane disruption mechanism.
Solid-state NMR: This method can be employed to study the structure and dynamics of this compound embedded within a lipid bilayer, offering a more physiologically relevant view of its active conformation.
Computational modeling and molecular dynamics simulations: These approaches can complement experimental data by predicting how this compound interacts with different lipid environments and how its structure responds to these interactions. qtanalytics.in
These advanced techniques will be instrumental in building a more dynamic and detailed model of this compound's structure-function relationship.
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of this compound requires the integration of data from various "omics" fields. Peptidomic and transcriptomic analyses of Viola tricolor have already demonstrated the power of this approach in discovering and characterizing a large number of cyclotides. acs.org
Future research should build on this by:
Combining genomics, transcriptomics, and proteomics: This will allow for a comprehensive view of this compound's gene, its expression under different conditions, and the final processed peptide.
Metabolomics: Analyzing the metabolome of Viola arvensis in conjunction with this compound expression levels could reveal connections between its production and other metabolic pathways in the plant.
Bioinformatics and data integration: Sophisticated computational tools will be necessary to integrate these large and diverse datasets, enabling the identification of novel correlations and the formulation of new hypotheses about the biological role and regulation of this compound.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, not only as a fascinating example of a natural product but also as a potential lead for the development of new therapeutic agents and biotechnological tools.
Q & A
Q. How can proteomic approaches identify off-target interactions of this compound?
- Methodological Guidance : Perform affinity purification mass spectrometry (AP-MS) using biotinylated this compound. Validate hits via co-immunoprecipitation (Co-IP) and siRNA knockdown in relevant cell lines .
Ethical & Reporting Standards
Q. What peer-review criteria are critical for studies involving this compound?
- Methodological Guidance : Adhere to ARRIVE guidelines for in vivo studies and CONSORT for randomized trials. Disclose peptide synthesis QC data, including lot numbers and endotoxin levels (<0.1 EU/mg) .
Q. How should researchers document negative or inconclusive results with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
